ヒトプロインスリンCペプチド

説明

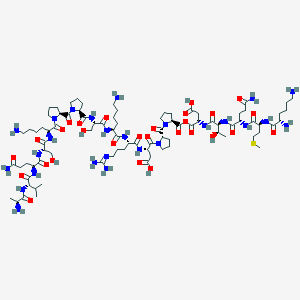

C-peptide, also known as connecting peptide, connects the alpha and beta chains of proinsulin. It is formed in the endoplasmic reticulum following the removal of the signal peptide of pre-proinsulin . It plays an important role in the correct folding of insulin and the formation of disulfide bridges . C-peptide is a 31-amino acid polypeptide and is negatively charged .

Synthesis Analysis

In the synthesis of C-peptides, chain elongation is performed exclusively by the azide-fragment condensation method in solution . The synthetic human, dog, rat, and duck C-peptides and their analogues were proved to be homogeneous by several analytic means .Molecular Structure Analysis

Structural studies of the C-peptide using 2D NMR spectroscopy indicate that the ensemble is a nonrandom structure and contains substructures with defined local conformations . The N-terminal region (residues 2-5) forms a type I beta-turn, whereas the C-terminal region (residues 27-31) presents the most well-defined structure of the whole molecule including a type III’beta-turn .Chemical Reactions Analysis

The C-peptide is a fragment of proinsulin, the cleavage of which forms active insulin . In the syntheses of the C-peptides, chain elongation was performed exclusively by the azide-fragment condensation method in solution .Physical And Chemical Properties Analysis

C-peptide is a 31-amino acid polypeptide and is negatively charged . In aqueous solution, the NOE patterns and chemical shifts indicate that the ensemble is a nonrandom structure and contains substructures with defined local conformations .科学的研究の応用

1型糖尿病(T1D)自己免疫

Cペプチドは、T1Dの自己免疫プロセスにおいて重要な役割を果たします。研究によると、ヒトの膵島浸潤CD4+T細胞は、プロインスリン、特にCペプチドに由来するペプチドエピトープを認識することが示されています。 これらのペプチドは、ハイブリッドインスリンペプチド(HIP)として知られており、β細胞顆粒タンパク質に由来する2つのペプチドの融合によって形成された新規エピトープであり、T1Dの自己免疫の中心となります .

血管症保護

Cペプチドは、糖尿病性神経障害、腎症、その他の血管合併症の予防に役立つことが明らかになっています。 Cペプチドは、複数の細胞シグナル伝達経路を活性化し、血管症に対する保護に不可欠であり、治療薬としての可能性を示唆しています .

感覚神経機能

正常状態および疾患状態におけるCペプチドの生理学的役割には、感覚神経機能への影響が含まれます。 Cペプチドは、感覚神経障害を含む糖尿病関連の長期合併症の治療のための治療薬として可能性を示しています .

腎機能

Cペプチドは、腎機能にプラスの生理学的影響を与えます。 Cペプチドは、しばしば糖尿病の合併症である腎機能不全に関連する状態の治療に有益であることが示唆されています .

心臓血管の健康

Cペプチドは、心臓および血管内皮にプラスの影響を与えるという証拠があります。 Cペプチドは血液の微小循環を改善する役割を果たしており、特に糖尿病に関連して、心臓血管の健康に関する研究の対象となっています .

β細胞分泌機能の指標

Cペプチドのレベルは、β細胞分泌機能の指標として使用できます。 Cペプチドはインスリンと同じモル数で分泌されるため、その測定は糖尿病の管理に不可欠な内因性インスリン産生に関する洞察を提供します .

作用機序

Target of Action

The primary target of the human proinsulin C-peptide is the cell membrane of various organs and tissues, including the kidneys, nervous system, heart, vascular endothelium, and blood microcirculation . It interacts with specific C-peptide receptors on the cell membrane . In addition, it is recognized by human islet-infiltrating CD4+ T cells .

Mode of Action

C-peptide is a signaling molecule that regulates many physiological and biochemical processes via its interaction with specific C-peptide receptors . It is a proinsulin fragment, which is cleaved during proinsulin maturation and active insulin formation . The interaction of C-peptide with its targets leads to the activation of multiple cell signaling pathways .

Biochemical Pathways

C-peptide activates multiple cell signaling pathways, including p38 mitogen-activated protein kinase, extracellular signal–regulated kinase -1/-2 (Erk-1/-2), Akt, and endothelial nitric oxide (NO) production . These pathways are involved in various physiological processes, including apoptosis, anti-inflammatory responses, and other intracellular defense mechanisms .

Pharmacokinetics

It is known that c-peptide is secreted in similar amounts as insulin . It is generated by the cleavage of proinsulin by a serine protease within the pancreatic β-cells .

Result of Action

The interaction of C-peptide with its targets and the subsequent activation of signaling pathways lead to positive physiological effects on many organs and tissues . For instance, C-peptide prevents both blood–retinal barrier damage and retinal neovascularization, making it a promising drug for treating and preventing diabetic retinopathy . It also exhibits important regulatory effects at early stages of functional and structural impairments caused by diabetes mellitus .

Action Environment

The effects of C-peptide are tissue-specific and largely depend on the physiological state of an organism, C-peptide concentration, and its ability to form complexes . In type 1 diabetes mellitus, which is characterized by a C-peptide deficiency, C-peptide replacement therapy prevents the development of inflammation in vascular endothelial cells . An excess of c-peptide can reveal its pro-inflammatory properties .

将来の方向性

C-peptide is a potential therapeutic agent for the treatment of diabetes-associated long-term complications . Its physiological effects and therapeutic potential are being studied, and it may be useful in assays to monitor changes in T cell autoimmunity and antigen-specific therapies for type 1 diabetes .

生化学分析

Biochemical Properties

Human proinsulin C-peptide is not only a chaperone for insulin in β-cells, but also a signaling molecule that regulates many physiological and biochemical processes via specific C-peptide receptors . Its regulatory effects are tissue-specific and largely depend on the physiological state of an organism, C-peptide concentration, and its ability to form complexes .

Cellular Effects

Human proinsulin C-peptide has been shown to prevent the development of inflammation in vascular endothelial cells . In type 1 diabetes mellitus, which is characterized by a C-peptide deficiency, C-peptide replacement therapy has been shown to have beneficial effects .

Molecular Mechanism

Human proinsulin C-peptide realizes its effects through its binding to a specific receptor on the cell membrane and activation of downstream signaling pathways . Intracellular signaling involves G-proteins and Ca 2+ -dependent pathways; this leads to activation and increased expression of endothelial nitric oxide synthase, Na + /K + -ATPase and important transcription factors involved in apoptosis, anti-inflammatory and other intracellular defense mechanisms .

Metabolic Pathways

Human proinsulin C-peptide is involved in the regulation of synthesis and secretion of adipokines, which is indicative of its role in controlling energy homeostasis .

特性

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H211N35O48/c1-58(2)42-77(155-113(195)74(31-39-102(184)185)151-127(209)105(65(15)16)162-114(196)71(25-32-88(131)167)145-95(174)54-141-126(208)104(64(13)14)161-115(197)72(26-33-89(132)168)150-118(200)80(45-61(7)8)156-121(203)83(48-103(186)187)159-112(194)73(30-38-101(182)183)148-107(189)67(18)143-109(191)69(130)24-36-99(178)179)111(193)138-50-93(172)135-49-92(171)136-55-98(177)163-40-20-22-86(163)124(206)140-51-94(173)142-66(17)106(188)137-52-96(175)146-84(56-165)122(204)157-81(46-62(9)10)119(201)152-75(27-34-90(133)169)128(210)164-41-21-23-87(164)125(207)160-78(43-59(3)4)116(198)144-68(19)108(190)154-79(44-60(5)6)117(199)149-70(29-37-100(180)181)110(192)139-53-97(176)147-85(57-166)123(205)158-82(47-63(11)12)120(202)153-76(129(211)212)28-35-91(134)170/h58-87,104-105,165-166H,20-57,130H2,1-19H3,(H2,131,167)(H2,132,168)(H2,133,169)(H2,134,170)(H,135,172)(H,136,171)(H,137,188)(H,138,193)(H,139,192)(H,140,206)(H,141,208)(H,142,173)(H,143,191)(H,144,198)(H,145,174)(H,146,175)(H,147,176)(H,148,189)(H,149,199)(H,150,200)(H,151,209)(H,152,201)(H,153,202)(H,154,190)(H,155,195)(H,156,203)(H,157,204)(H,158,205)(H,159,194)(H,160,207)(H,161,197)(H,162,196)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,211,212)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,104-,105-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUAQYXWVJDEQY-QENPJCQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H211N35O48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186651 | |

| Record name | Proinsulin C-peptide (human) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3020.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33017-11-7, 59112-80-0 | |

| Record name | Proinsulin C-peptide (human) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C-peptide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proinsulin C-peptide (human) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。